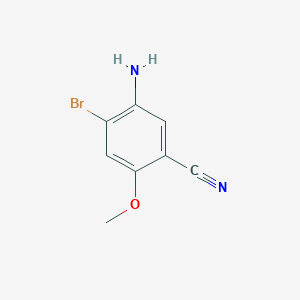

5-Amino-4-bromo-2-methoxybenzonitrile

Descripción

Propiedades

IUPAC Name |

5-amino-4-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRJXTRRQQFQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic Solubility Profiling of 5-Amino-4-bromo-2-methoxybenzonitrile in Organic Solvents

An In-Depth Technical Guide for Preformulation and Synthetic Chemists

Executive Summary

In early-stage drug development and complex agrochemical synthesis, understanding the solvation behavior of highly functionalized intermediates is critical. 5-Amino-4-bromo-2-methoxybenzonitrile (CAS: 2091537-83-4) [1] is a tetrasubstituted benzene derivative that presents a unique physicochemical profile. Because it possesses both strong hydrogen-bonding capabilities and significant lipophilicity, its solubility in organic solvents cannot be generalized.

This whitepaper provides a rigorous, predictive framework for the solubility of 5-Amino-4-bromo-2-methoxybenzonitrile across various organic solvent classes. Furthermore, it outlines a self-validating, gold-standard experimental protocol—adapted from United States Pharmacopeia (USP) and OECD guidelines—to empirically determine its thermodynamic solubility, ensuring data integrity for downstream crystallization, reaction optimization, and assay development.

Physicochemical Profiling & Solvation Mechanics

To predict the solubility of 5-Amino-4-bromo-2-methoxybenzonitrile ( C8H7BrN2O , MW: 227.06 g/mol )[1], we must deconstruct its molecular architecture. The compound's solvation is dictated by the competition between its crystal lattice energy and the formation of a stable solvation shell.

-

Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor, driving solubility in polar protic solvents (e.g., alcohols). However, anilines are susceptible to oxidation, requiring care in solvent selection for long-term storage.

-

Nitrile Group (-CN) & Methoxy Group (-OCH₃): These functional groups impart strong dipole moments and act as hydrogen-bond acceptors. They are the primary drivers for the compound's exceptional solubility in polar aprotic solvents.

-

Bromo Group (-Br) & Aromatic Core: The heavy halogen atom increases the molecule's lipophilicity and polarizability, favoring dispersion interactions with halogenated solvents (e.g., dichloromethane) while hindering dissolution in purely aqueous or highly polar media.

Functional group contributions to the solvation of the target compound.

Predictive Quantitative Solubility Matrix

Because empirical data for highly specific intermediates like CAS 2091537-83-4 must be generated per batch to account for polymorph purity, the following table synthesizes the predicted thermodynamic solubility ranges based on structural analogs and Hansen Solubility Parameters (HSP).

| Solvent Classification | Representative Solvents | Predicted Solubility Range (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | > 100 (High) | Strong dipole-dipole interactions with -CN; H-bond acceptance from -NH₂. |

| Halogenated | Dichloromethane, Chloroform | 50 - 100 (High) | Dispersion forces interacting strongly with the -Br substituent and aromatic core. |

| Moderately Polar | Ethyl Acetate, Acetone | 20 - 80 (Moderate) | Favorable dipole interactions; optimal for downstream crystallization workflows. |

| Polar Protic | Methanol, Ethanol | 10 - 50 (Moderate) | H-bonding with -NH₂ and -OCH₃, but limited by the hydrophobic halogenated core. |

| Non-Polar | Hexane, Heptane | < 1 (Low) | Insufficient polarity to disrupt the high crystal lattice energy of the functionalized ring. |

Methodology: Thermodynamic Solubility Determination

While regulatory guidelines such as USP <1236> [2] and OECD Test Guideline 105 [3] formally standardize aqueous solubility measurements, the fundamental thermodynamic principles of the Shake-Flask Method are universally recognized as the gold standard for organic solvent profiling[4].

The following protocol is designed as a self-validating system . It ensures that the measured concentration represents the true thermodynamic limit, free from supersaturation artifacts or kinetic dissolution delays.

Step-by-Step Shake-Flask Protocol

Step 1: Solvent and Sample Preparation

-

Dispense 5.0 mL of the target HPLC-grade organic solvent into a 10 mL amber glass vial (amber glass is chosen to prevent photolytic degradation of the aniline moiety).

-

Add 5-Amino-4-bromo-2-methoxybenzonitrile in incremental excess until a visible, persistent solid pellet remains at the bottom of the vial, ensuring saturation[5].

Step 2: Isothermal Equilibration 3. Seal the vial with a PTFE-lined cap to prevent solvent evaporation. 4. Place the vial in a thermostatic shaker bath set strictly to 25.0±0.1 °C. 5. Agitate the suspension at 300 RPM.

Step 3: The Self-Validating Sampling Loop 6. Timepoint 1 ( t=24 h): Pause agitation. Allow the suspension to settle for 10 minutes. Extract a 0.5 mL aliquot of the supernatant. 7. Timepoint 2 ( t=48 h): Extract a second 0.5 mL aliquot of the supernatant.

Step 4: Phase Separation & Quantification 8. Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge set to exactly 25.0 °C. 9. Dilute the clarified supernatant with the mobile phase to fall within the linear dynamic range of the analytical method. 10. Quantify the concentration via HPLC-UV (Isocratic elution, detection at ~254 nm).

Step 5: Acceptance Criteria 11. Compare the calculated concentrations of the 24-hour and 48-hour samples. If the difference ( ΔC ) is < 5% , thermodynamic equilibrium is confirmed[2],[4]. If ΔC>5% , continue equilibration to 72 hours.

Thermodynamic solubility workflow for 5-Amino-4-bromo-2-methoxybenzonitrile.

Causality of Experimental Choices (E-E-A-T Insights)

As an Application Scientist, it is crucial not just to execute steps, but to understand the physical chemistry governing them. The protocol above mitigates several common pitfalls in solubility testing:

-

Why Shake-Flask over Dynamic Nephelometry? High-throughput nephelometry (turbidimetry) measures kinetic or apparent solubility, which is often artificially inflated due to supersaturation artifacts. The shake-flask method guarantees thermodynamic equilibrium—the true measure of the maximum degree of molecular mixing between the solute and solvent[2],[6].

-

Why Isothermal Centrifugation? A frequent error in laboratory settings is centrifuging ambient-equilibrated samples in a non-temperature-controlled rotor. The mechanical friction of the centrifuge can heat the sample, temporarily increasing solubility. Conversely, a cold ambient lab temperature can cool the sample, causing premature precipitation. Maintaining strict isothermal conditions during phase separation is mandatory to preserve the equilibrium state[5].

-

Why the 24h/48h Sampling Loop? Dissolution rate ( dtdm ) is not solubility. Highly crystalline, halogenated compounds like 5-Amino-4-bromo-2-methoxybenzonitrile may dissolve slowly due to high lattice energies. Sampling at two distinct time points ensures that the concentration curve has truly plateaued, preventing the underestimation of solubility[4].

References

- United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

- Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review.

- National Institutes of Health (NIH). (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

- ChemicalBook. 5-Amino-4-bromo-2-methoxybenzonitrile (CAS 2091537-83-4).

Sources

- 1. 2091537-83-4 CAS|5-氨基-4-溴-2-甲氧基苄腈|生产厂家|价格信息 [m.chemicalbook.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. oecd.org [oecd.org]

- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 5-Amino-4-bromo-2-methoxybenzonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of functional molecules. Their utility is particularly notable in the pharmaceutical industry, where the benzonitrile moiety is a key pharmacophore in various therapeutic agents, including enzyme inhibitors. The strategic placement of functional groups, such as amino, bromo, and methoxy substituents on the benzene ring of 5-Amino-4-bromo-2-methoxybenzonitrile, offers multiple reactive sites for chemical modification, making it a compound of interest for the development of novel chemical entities.

The physical properties of a compound, specifically its melting and boiling points, are fundamental to its characterization, purification, and formulation. The melting point is a sensitive indicator of purity, while the boiling point is crucial for purification techniques like distillation and for understanding a compound's volatility.

Physicochemical Data for 5-Amino-4-bromo-2-methoxybenzonitrile

As of the date of this guide, specific experimental data for the melting and boiling points of 5-Amino-4-bromo-2-methoxybenzonitrile (CAS Number not definitively assigned) are not available in surveyed public databases. However, data for a structurally similar isomer, 5-Bromo-2-methoxybenzonitrile, is available and presented below as a reference.

Table 1: Physicochemical Data for 5-Bromo-2-methoxybenzonitrile

| Property | Value | Source |

| Chemical Name | 5-Bromo-2-methoxybenzonitrile | Strem[1] |

| CAS Number | 144649-99-0 | Strem[1] |

| Molecular Formula | C₈H₆BrNO | Strem[1] |

| Molecular Weight | 212.05 g/mol | Strem[1] |

| Melting Point | 91-92 °C | Strem[1] |

| Appearance | White solid | Strem[1] |

Note: While the above data for 5-Bromo-2-methoxybenzonitrile provides a useful estimation, the presence and position of the amino group in the target compound, 5-Amino-4-bromo-2-methoxybenzonitrile, is expected to influence its melting and boiling points due to differences in intermolecular forces, such as hydrogen bonding.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices

The choice of the capillary method is dictated by its requirement for only a small amount of sample, its precision, and its ability to provide a melting range, which is indicative of purity.[1] A slow heating rate is crucial as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 5-Amino-4-bromo-2-methoxybenzonitrile is completely dry and finely powdered.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube to a height of about 1-2 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a rubber band or a dedicated attachment on the melting point apparatus. The bottom of the capillary tube should be level with the bulb of the thermometer.

-

Insert the thermometer and the attached capillary tube into the heating block of a melting point apparatus.

-

-

Heating and Observation:

-

Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Carefully observe the sample in the capillary tube.

-

Record the temperature (t₁) at which the first drop of liquid appears.

-

Record the temperature (t₂) at which the entire sample has melted into a clear liquid.

-

-

Data Interpretation:

-

The melting point is reported as the range between t₁ and t₂.

-

A sharp melting point (a narrow range of 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, like 5-Amino-4-bromo-2-methoxybenzonitrile, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The following describes a common method for determining the boiling point of a small sample of a liquid.

Rationale for the Experimental Approach

The capillary method for boiling point determination is advantageous for its use of a small sample size. The principle relies on observing the temperature at which the vapor pressure of the liquid inside a small, inverted capillary tube equals the atmospheric pressure, indicated by a continuous stream of bubbles.

Step-by-Step Protocol for Boiling Point Determination

-

Sample Preparation:

-

Place a few milliliters of the liquid sample into a small test tube (fusion tube).

-

-

Capillary and Thermometer Setup:

-

Take a small capillary tube and seal one end.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating Apparatus:

-

Immerse the assembly into a heating bath (e.g., a beaker of mineral oil or a heating block).

-

-

Heating and Observation:

-

Heat the bath gently and stir to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Visualization of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Conclusion

While direct experimental data for the melting and boiling points of 5-Amino-4-bromo-2-methoxybenzonitrile are currently elusive, this guide provides a robust framework for their determination. The provided protocols for melting and boiling point analysis are grounded in established principles of physical chemistry and are designed to yield accurate and reliable data. Adherence to these methodologies will empower researchers to thoroughly characterize this and other novel compounds, thereby facilitating advancements in drug discovery and materials science.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

Spectroscopic Data of 5-Amino-4-bromo-2-methoxybenzonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound, 5-Amino-4-bromo-2-methoxybenzonitrile. As a compound of interest in drug discovery and chemical synthesis, a thorough understanding of its structural characterization is paramount. Due to the novelty of this molecule, publicly available experimental spectroscopic data is limited. Therefore, this guide will focus on providing a robust theoretical and practical foundation for researchers. We will delve into predicted spectroscopic data, detailed experimental protocols for data acquisition, and an in-depth analysis of the expected spectral features, supported by comparative data from structurally analogous compounds.

Theoretical Framework: Understanding the Spectroscopic Landscape

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, and their interaction with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint for the molecule.

For 5-Amino-4-bromo-2-methoxybenzonitrile, the chemical shifts of the aromatic protons and carbons are dictated by the electronic effects of the four substituents on the benzene ring: the amino (-NH₂), bromo (-Br), methoxy (-OCH₃), and nitrile (-CN) groups. The amino and methoxy groups are electron-donating, which tend to shield aromatic protons and carbons, shifting their signals upfield (to lower ppm values). Conversely, the bromo and nitrile groups are electron-withdrawing, deshielding the aromatic nuclei and shifting their signals downfield (to higher ppm values). The interplay of these effects determines the final appearance of the NMR spectra.

Predicted Spectroscopic Data

In the absence of experimental data, computational prediction methods provide a valuable starting point for spectral analysis. These predictions are based on extensive databases of known compounds and sophisticated algorithms that calculate the expected chemical shifts.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H-3 | ~ 6.8 - 7.2 | Singlet | 1H |

| Aromatic H-6 | ~ 7.3 - 7.7 | Singlet | 1H |

| Amino (-NH₂) | ~ 4.0 - 5.5 (broad) | Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet | 3H |

Disclaimer: These are predicted values and may differ from experimental results. The chemical shift of the amino protons is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN (Nitrile) | ~ 115 - 120 |

| C-OCH₃ (Methoxy) | ~ 55 - 60 |

| C-1 | ~ 100 - 110 |

| C-2 | ~ 155 - 165 |

| C-3 | ~ 110 - 120 |

| C-4 | ~ 105 - 115 |

| C-5 | ~ 140 - 150 |

| C-6 | ~ 125 - 135 |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is crucial. The following sections outline the recommended procedures for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

Caption: Workflow for NMR Sample Preparation.

Detailed Methodology:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-Amino-4-bromo-2-methoxybenzonitrile for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar aromatic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and gently agitate until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Caption: General Workflow for NMR Data Acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Spectral Interpretation and Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra will confirm the structure of 5-Amino-4-bromo-2-methoxybenzonitrile.

¹H NMR Spectrum Analysis

-

Aromatic Region: The two aromatic protons, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating amino and methoxy groups will shield these protons, while the electron-withdrawing bromo and nitrile groups will deshield them. The precise chemical shifts will be a balance of these effects.

-

Amino Protons: The two protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal is highly variable and can be confirmed by a D₂O exchange experiment, where the -NH₂ peak would disappear.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The carbons directly attached to the electron-donating amino (C-5) and methoxy (C-2) groups are expected to be significantly shielded and appear at higher field (lower ppm) compared to the carbons attached to the electron-withdrawing bromo (C-4) and nitrile (C-1) groups, which will be deshielded and appear at lower field (higher ppm).

-

Nitrile Carbon: The carbon of the nitrile group typically resonates in the range of 115-125 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 55-60 ppm.

Comparative Analysis with Structurally Similar Compounds

To lend further confidence to the spectral assignments, a comparison with the experimental data of structurally related compounds is invaluable. For instance, the reported ¹H NMR data for 4-bromo-2-methoxyaniline shows aromatic protons in a similar region to what is predicted for the target molecule.[3][4] Similarly, the ¹³C NMR data for various substituted benzonitriles can provide a reference for the expected chemical shift of the nitrile carbon and the substituted aromatic carbons.[2]

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of 5-Amino-4-bromo-2-methoxybenzonitrile using ¹H and ¹³C NMR. By combining predicted data with robust experimental protocols and a thorough understanding of spectroscopic principles, researchers can confidently elucidate and verify the structure of this novel compound. The methodologies and analytical strategies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development involving this molecule.

References

-

Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyaniline. [Link]

Sources

5-Amino-4-bromo-2-methoxybenzonitrile: A Privileged Scaffold for Diversity-Oriented Heterocyclic Synthesis

Executive Summary

Substituted benzonitriles are foundational precursors in the design of biologically active heterocycles, serving as critical intermediates for pharmaceuticals ranging from EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) to advanced antiretroviral agents[1][2]. Within this chemical space, 5-Amino-4-bromo-2-methoxybenzonitrile (CAS: 2091537-83-4) emerges as a highly versatile, multi-functional building block[3][4]. With a molecular weight of 227.06 g/mol , this compound presents a unique array of orthogonal reactive sites that enable the rapid, diversity-oriented synthesis of complex fused heterocycles[5].

This technical guide provides an in-depth mechanistic analysis of the scaffold's reactivity, detailing self-validating experimental protocols for its application in advanced cross-coupling and heteroannulation workflows.

Structural Profiling & Electronic Causality

The synthetic utility of 5-Amino-4-bromo-2-methoxybenzonitrile is dictated by a highly synergistic "push-pull" electronic system across the aromatic ring. Understanding these electronic effects is critical for predicting regioselectivity and optimizing catalytic cycles.

-

Nucleophilic Activation (The "Push"): The methoxy group at C2 acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the ring and significantly enhances the nucleophilicity of the C5-amino group, priming it for condensation or intramolecular cyclization.

-

Electrophilic Activation (The "Pull"): The nitrile group at C1 is a potent electron-withdrawing group (EWG). Crucially, it is positioned para to the C4-bromide. This para-activation lowers the electron density at the C4 position, dramatically reducing the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond.

-

The Ortho-Haloaniline Motif: The adjacent positioning of the C4-bromide and C5-amine creates an ortho-haloaniline system. This is a privileged motif for transition-metal-catalyzed heteroannulations, allowing for sequential cross-coupling and C-N bond formation in a single pot.

Reactivity map of 5-Amino-4-bromo-2-methoxybenzonitrile highlighting orthogonal functional sites.

Core Heterocyclic Workflows

Diversity-Oriented Indole Synthesis (Larock Annulation)

The Larock heteroannulation is the premier method for converting ortho-haloanilines into 2,3-disubstituted indoles. When applied to 5-Amino-4-bromo-2-methoxybenzonitrile, the reaction leverages the para-nitrile group to accelerate the initial Pd(0) insertion. The addition of an internal alkyne is followed by regioselective syn-insertion and subsequent intramolecular amination.

Mechanism of Pd-catalyzed Larock heteroannulation for indole synthesis from the ortho-bromoaniline.

Benzimidazole Scaffold Generation via Buchwald-Hartwig Amination

By coupling the C4-bromide with a primary amine via Buchwald-Hartwig amination, an ortho-diamine intermediate is generated. This intermediate can be immediately trapped with an orthoester or aldehyde in a one-pot sequence to yield highly substituted benzimidazoles, a structural motif common in kinase inhibitors.

Quantitative Optimization Data

The success of the Larock annulation depends heavily on the choice of base and additives. The table below summarizes the optimization of reaction conditions for coupling 5-Amino-4-bromo-2-methoxybenzonitrile with diphenylacetylene.

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Additive (1.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 1 | Pd(OAc)₂ | Na₂CO₃ | LiCl | DMF | 100 | 85% | LiCl stabilizes the Pd intermediate, preventing Pd-black precipitation. |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | None | Toluene | 110 | 42% | Lack of chloride ions leads to rapid catalyst deactivation. |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | LiCl | DMF | 100 | 88% | Stronger base facilitates faster reductive elimination. |

| 4 | Pd(OAc)₂ | Na₂CO₃ | None | DMF | 100 | 60% | Omission of LiCl results in incomplete conversion. |

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Heteroannulation (Indole Synthesis)

Objective: Synthesize 5-cyano-6-methoxy-2,3-diphenyl-1H-indole.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 mmol, 227 mg)[3], diphenylacetylene (1.2 mmol, 214 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), anhydrous Na₂CO₃ (2.0 mmol, 212 mg), and anhydrous LiCl (1.0 mmol, 42 mg).

-

Solvent Addition: Inject 10 mL of anhydrous, degassed DMF. Stir the suspension at room temperature for 5 minutes to ensure uniform mixing.

-

Heating & Catalysis: Heat the reaction mixture to 100 °C using an oil bath.

-

Self-Validation Checkpoint (t = 4 hours): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

-

Causality: The complete disappearance of the starting material mass ( m/z 227) and the appearance of the product mass ( m/z 324) confirms successful oxidative addition and cyclization. If an intermediate mass ( m/z 405, acyclic adduct) is observed, the reductive elimination is stalled. Corrective Action: Add an additional 0.5 eq of Na₂CO₃ to drive the deprotonation/reductive elimination step.

-

-

Workup: Once complete, cool to room temperature. Dilute with 30 mL of ethyl acetate and wash with 5% aqueous LiCl solution (3 × 20 mL) to completely remove the DMF.

-

Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield the pure indole derivative.

Protocol B: Buchwald-Hartwig Amination to Ortho-Diamine

Objective: Synthesize an unsymmetrical ortho-diamine for downstream benzimidazole cyclization.

-

Preparation: Charge a vial with 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 mmol, 227 mg), a primary alkyl amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), BINAP (0.05 mmol, 31 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Solvent Addition: Add 5 mL of anhydrous Toluene. Seal the vial with a PTFE septum and purge with argon for 10 minutes.

-

Heating: Heat to 110 °C for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (DCM/MeOH 95:5). The starting material (fluorescent under 254 nm UV) should be entirely consumed. The use of BINAP provides the necessary steric bulk (bite angle) to force the reductive elimination of the bulky secondary amine, preventing the formation of hydrodehalogenation byproducts.

-

Workup: Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and proceed directly to cyclization without further purification to avoid oxidative degradation of the electron-rich diamine.

References

- 5-氨基-4-溴-2-甲氧基苯甲腈 - 珠海奥博凯生物医药技术有限公司 (Aobchem)

- Source: bldpharm.

- Source: sigmaaldrich.

- Source: frontiersin.

- Source: benchchem.

- Source: nih.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-氨基-4-溴-2-甲氧基苯甲腈 - CAS:2091537-83-4 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 4. 2091537-83-4|5-amino-4-bromo-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

Application Note: Divergent Heterocyclic Annulations of 5-Amino-4-bromo-2-methoxybenzonitrile in Lead Generation

Introduction & Mechanistic Rationale

In modern drug discovery, polyfunctionalized building blocks are essential for rapidly exploring chemical space. 5-Amino-4-bromo-2-methoxybenzonitrile (CAS: 2091537-83-4) is a highly versatile scaffold. The molecule features an ortho-bromoaniline linchpin, which is a privileged motif for transition-metal-catalyzed cross-coupling and subsequent intramolecular cyclization. Furthermore, the strategically positioned methoxy (H-bond acceptor) and nitrile (metabolically stable polar handle, precursor to tetrazoles/amines) groups provide excellent physicochemical properties for lead optimization.

This application note details three field-proven, divergent protocols to convert this starting material into complex, drug-like fused heterocycles: 6-cyano-5-methoxyindoles and 6-cyano-5-methoxybenzimidazoles .

Figure 1: Divergent cyclization pathways of 5-Amino-4-bromo-2-methoxybenzonitrile.

Experimental Protocols

Protocol A: Synthesis of 2,3-Disubstituted 6-Cyano-5-methoxyindoles (Larock Annulation)

The Larock heteroannulation is a premier method for constructing 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes. As demonstrated by Wang et al. [1], palladium-catalyzed intermolecular annulation proceeds with high regioselectivity dictated by the steric bulk of the alkyne substituents.

Causality & Design: We utilize Pd(OAc)2 which is reduced in situ to the active Pd(0) species. The bidentate ligand dppf is selected to stabilize the Pd intermediate and prevent catalyst aggregation (black palladium formation) at elevated temperatures. Na2CO3 is chosen as a mild base; it effectively neutralizes the HBr byproduct driving the catalytic cycle without hydrolyzing the sensitive nitrile group at C1.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube under argon, charge 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 mmol), Pd(OAc)2 (5 mol%), dppf (5 mol%), and Na2CO3 (2.0 mmol).

-

Addition: Add anhydrous DMF (5.0 mL) followed by the internal alkyne (e.g., 1-phenyl-1-propyne, 1.2 mmol).

-

Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the organic layer with 5% aqueous LiCl ( 3×10 mL) to remove DMF, dry over Na2SO4 , and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2,3-disubstituted 6-cyano-5-methoxyindole.

Self-Validating System: Monitor the reaction via LC-MS. The reduction of Pd(II) to Pd(0) triggers a visible color shift from orange to dark red/brown. The disappearance of the starting material ( m/z 227/229) and the transient appearance of the oxidative addition complex validate active turnover.

Protocol B: Synthesis of 2-Substituted 6-Cyano-5-methoxyindoles (Sonogashira/TBAF Cyclization)

Terminal alkynes undergo competitive Glaser homocoupling under standard Larock conditions. Therefore, a sequential Sonogashira coupling followed by cyclization is required. Suzuki and co-workers[2] established that Tetrabutylammonium fluoride (TBAF) efficiently promotes the 5-endo-dig cyclization of ortho-alkynylanilines.

Causality & Design: CuI acts as a co-catalyst to form a copper acetylide, facilitating transmetalation to the Pd(II) center. Triethylamine ( Et3N ) serves as both the base and a transient ligand. In the second stage, TBAF acts as a strong hydrogen-bond acceptor and base in THF, dramatically enhancing the nucleophilicity of the aniline nitrogen to attack the alkyne, driving the cyclization to completion.

Step-by-Step Methodology:

-

Alkynylation: To a degassed solution of 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 mmol) in THF (5.0 mL), add PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), and Et3N (3.0 mmol).

-

Coupling: Dropwise add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol). Stir at room temperature for 4 hours.

-

Cyclization: Once complete conversion to the ortho-alkynylaniline is confirmed, add TBAF (1.0 M in THF, 2.0 mmol) directly to the reaction flask. Heat the mixture to 65 °C for 6 hours.

-

Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, and wash with brine.

-

Purification: Concentrate and purify via silica gel chromatography to isolate the 2-substituted 6-cyano-5-methoxyindole.

Self-Validating System: The intermediate 5-amino-4-(alkynyl)-2-methoxybenzonitrile is highly UV active and exhibits blue fluorescence on TLC. Upon the addition of TBAF and heating, this fluorescence shifts, and LC-MS confirms the exact mass of the cyclized indole, confirming the success of the 5-endo-dig ring closure.

Protocol C: Synthesis of 2-Substituted 6-Cyano-5-methoxybenzimidazoles (Domino C-N Coupling)

Benzimidazoles can be accessed via a domino C-N cross-coupling and condensation sequence. Yang et al. [3] developed a highly efficient, ligand-free copper-catalyzed cascade reaction between ortho-haloanilines and amidine hydrochlorides.

Causality & Design: CuBr catalyzes an Ullmann-type C-N cross-coupling between the C4-bromo position and the amidine nitrogen. Ligand-free conditions are highly effective here because the amidine itself transiently coordinates the Cu(I) center, bringing the reactive sites into proximity. Cs2CO3 is strictly required to free the amidine from its hydrochloride salt and drive the catalytic cycle, while DMSO solubilizes the inorganic base and stabilizes the Cu(I) species.

Step-by-Step Methodology:

-

Preparation: In a sealed tube, combine 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 mmol), amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 mmol), CuBr (10 mol%), and Cs2CO3 (3.0 mmol).

-

Reaction: Add DMSO (5.0 mL), purge with nitrogen, and heat the mixture to 110 °C for 14 hours.

-

Workup: Cool the mixture, dilute with water (20 mL), and extract with EtOAc ( 3×15 mL). Wash the combined organic layers thoroughly with water and brine to remove DMSO.

-

Purification: Dry over MgSO4 , concentrate, and purify via recrystallization or chromatography to yield the 6-cyano-5-methoxy-1H-benzo[d]imidazole.

Self-Validating System: The reaction mixture initially appears green/blue due to Cu-amidine coordination and turns dark brown upon heating to 110 °C. The elimination of ammonia gas—detectable by placing a piece of damp universal indicator paper over the condenser (turns blue)—validates the final intramolecular condensation step.

Quantitative Data Summary

The table below summarizes the reaction parameters and benchmark efficiencies for the three divergent cyclization protocols.

| Parameter | Protocol A (Larock Indole) | Protocol B (Sonogashira/TBAF) | Protocol C (Benzimidazole) |

| Product Scaffold | 2,3-Disubstituted Indole | 2-Substituted Indole | 2-Substituted Benzimidazole |

| Coupling Partner | Internal Alkyne | Terminal Alkyne | Amidine Hydrochloride |

| Catalyst System | Pd(OAc)2 / dppf (5 mol%) | PdCl2(PPh3)2 / CuI | CuBr (10 mol%), Ligand-free |

| Base / Additive | Na2CO3 | Et3N / TBAF | Cs2CO3 |

| Solvent | DMF | THF | DMSO |

| Temp / Time | 100 °C / 12 h | RT (4 h) → 65 °C (6 h) | 110 °C / 14 h |

| Typical Yield | 75 – 85% | 80 – 90% | 70 – 82% |

| Key Advantage | High regioselectivity | Avoids alkyne homocoupling | Inexpensive base metal catalyst |

References

-

Wang, J., Pan, D., Wang, F., Yu, S., Huang, G., & Li, X. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles. Science Advances, 10(19), eado4489.[Link]

-

Suzuki, N., Yasaki, S., Yasuhara, A., & Sakamoto, T. (2003). Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF). Chemical and Pharmaceutical Bulletin, 51(10), 1170-1173.[Link]

-

Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841-7844.[Link]

Application Note: Step-by-Step Synthesis of N4-Aryl-2,4-diaminoquinazolines Using 5-Amino-4-bromo-2-methoxybenzonitrile

Executive Summary & Strategic Rationale

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents. Synthesizing these derivatives requires a highly controlled, regioselective approach, particularly when utilizing sterically hindered and electronically deactivated building blocks like 5-Amino-4-bromo-2-methoxybenzonitrile [1].

This application note details a convergent, two-step nucleophilic aromatic substitution (SNAr) methodology. By exploiting the differential electrophilicity of the C4 and C2 positions on a 2,4-dichloroquinazoline core, we can sequentially install the deactivated aniline and a subsequent amine. The protocols herein are designed as self-validating systems , ensuring that physical phase changes and distinct analytical markers confirm reaction success at each stage without the need for intermediate chromatographic purification.

Mechanistic Causality & Reaction Design

The synthesis relies on the inherent electronic asymmetry of 2,4-dichloroquinazoline. Density Functional Theory (DFT) calculations confirm that the C4 position possesses a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack compared to the C2 position[2].

However, 5-Amino-4-bromo-2-methoxybenzonitrile is a highly challenging nucleophile:

-

Electronic Deactivation: The aniline nitrogen is severely deactivated by the electron-withdrawing nitrile (meta-relationship) and bromo (ortho-relationship) substituents.

-

Steric Hindrance: The bulky ortho-bromo group restricts the trajectory of nucleophilic attack.

The Solution: To overcome this, the first SNAr step is performed under acid-catalyzed conditions in a polar protic solvent (isopropanol). Protonation of the quinazoline nitrogens dramatically lowers the LUMO energy, compensating for the poor nucleophilicity of the aniline. The subsequent C2 amination requires harsher conditions (elevated temperature, polar aprotic solvent) because the newly installed N4-amino group donates electron density into the quinazoline ring, deactivating the C2 position toward further SNAr[3].

Synthetic Workflow

Figure 1: Two-step convergent synthetic workflow for N4-aryl-2,4-diaminoquinazolines.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C4-Amination (Synthesis of Intermediate 1)

Objective: Chemoselective installation of 5-Amino-4-bromo-2-methoxybenzonitrile at the C4 position.

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 equiv, 10 mmol) and 5-Amino-4-bromo-2-methoxybenzonitrile (1.05 equiv, 10.5 mmol).

-

Solvent & Catalyst: Suspend the reagents in anhydrous isopropanol (iPrOH, 40 mL). Add 2–3 drops of concentrated aqueous HCl (37%) to initiate the autocatalytic cycle.

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validating Checkpoint: As the reaction proceeds, the mixture will transition from a clear/hazy solution to a thick, heavy suspension. The product forms as an insoluble hydrochloride salt. This phase change physically sequesters the product, driving the equilibrium forward and preventing unwanted over-reaction at the C2 position[4].

-

Isolation: Cool the mixture to room temperature, then to 4 °C in an ice bath. Filter the precipitate through a Buchner funnel, wash sequentially with cold iPrOH (2 × 10 mL) and diethyl ether (20 mL), and dry under vacuum to afford the pure Intermediate 1 as an HCl salt.

Protocol B: C2-Amination (Synthesis of Target 2,4-Diaminoquinazoline)

Objective: Displacement of the C2 chloride with a secondary or primary amine to yield the final target.

-

Preparation: In a heavy-walled sealed tube or microwave vial, suspend Intermediate 1 (1.0 equiv, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 15 mmol) to neutralize the HCl salt and act as an acid scavenger. Add the desired amine (e.g., ammonia in dioxane, or an aliphatic amine like piperidine) (2.5 equiv, 12.5 mmol).

-

Reaction: Seal the tube and heat to 120 °C for 12–16 hours. The high temperature is strictly required due to the deactivation of the C2 position[3].

-

Self-Validating Checkpoint: The initial suspension will dissolve into a homogeneous solution. Monitor via LC-MS; the successful displacement of the C2 chlorine is marked by a distinct mass shift and a hypsochromic shift in the UV-Vis trace (due to the formation of the fully conjugated 2,4-diamino system).

-

Isolation: Cool the mixture, dilute with water (50 mL) to precipitate the free base product. Filter, wash with water, and recrystallize from ethanol/water to yield the final N4-aryl-2,4-diaminoquinazoline.

Quantitative Data & Analytical Benchmarks

To ensure rigorous quality control, compare your analytical results against the following standardized benchmarks:

| Step | Reaction | Reagents & Conditions | Expected Yield | Key Analytical Marker (¹H NMR / LC-MS) |

| 1 | C4-Amination | 2,4-Dichloroquinazoline, 5-Amino-4-bromo-2-methoxybenzonitrile, iPrOH, cat. HCl, 80 °C, 4h | 75–85% | Disappearance of aniline -NH₂ (~5.5 ppm); Appearance of broad -NH- singlet (>9.0 ppm). |

| 2 | C2-Amination | Intermediate 1, Amine (e.g., NH₃ or R-NH₂), NMP, DIPEA, 120 °C, 12h | 65–80% | Upfield shift of quinazoline C8-H (due to increased electron density); Mass shift corresponding to Cl → Amine substitution. |

Sources

- 1. 2091537-83-4|5-amino-4-bromo-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: De Novo Synthesis of Bioactive Benzimidazole-Tetrazole Scaffolds from 5-Amino-4-bromo-2-methoxybenzonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 5-Amino-4-bromo-2-methoxybenzonitrile (CAS: 2091537-83-4) is a highly privileged, multifunctional building block in modern medicinal chemistry. Its unique substitution pattern—featuring an ortho-bromoaniline moiety paired with a para-oriented nitrile—makes it an ideal precursor for synthesizing fused heterocyclic pharmacophores.

This application note details a robust, three-step synthetic protocol to convert this starting material into 1-Cyclopentyl-6-methoxy-5-(1H-tetrazol-5-yl)-1H-benzo[d]imidazole . This specific benzimidazole-tetrazole scaffold is highly sought after in oncology and immunology, serving as a core structural motif for next-generation kinase inhibitors and PARP inhibitors.

Mechanistic Rationale & Pathway Design (E-E-A-T)

As an application scientist, it is critical to understand why specific synthetic routes are chosen over alternatives to ensure a self-validating and scalable system.

-

Step 1: Buchwald-Hartwig Amination vs. Ullmann Coupling To construct the necessary ortho-diamine for benzimidazole cyclization, the aryl bromide must be aminated. We select the Buchwald-Hartwig cross-coupling [1] over classical copper-catalyzed Ullmann conditions. Ullmann couplings often require harsh temperatures (>130 °C) that risk hydrolyzing the sensitive nitrile group. By utilizing a Palladium/XPhos catalyst system, the reaction proceeds under milder conditions. XPhos, a bulky and electron-rich biaryl phosphine ligand, accelerates the reductive elimination step and prevents catalyst deactivation by the free primary amine at the C5 position.

-

Step 2: Cyclocondensation via Triethyl Orthoformate The conversion of the ortho-diamine to a benzimidazole core is achieved using triethyl orthoformate and catalytic p-toluenesulfonic acid (p-TSA). p-TSA protonates the orthoformate to generate a highly electrophilic dialkoxycarbenium ion. This intermediate is rapidly attacked by the diamine. The thermodynamic driving force is the aromatization of the benzimidazole ring, coupled with the evaporative loss of ethanol[2].

-

Step 3: Zinc-Catalyzed Tetrazole Bioisosterism The final step transforms the nitrile into a 1H-tetrazole, a premier bioisostere for carboxylic acids that offers superior metabolic stability and membrane permeability. We employ the Sharpless protocol [3], utilizing Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂). The Lewis acidic Zn(II) coordinates directly to the nitrile nitrogen, significantly lowering its LUMO energy and accelerating the [3+2] cycloaddition with the azide ion. This method avoids the use of highly toxic, volatile hydrazoic acid (HN₃) during the reaction phase.

Synthetic Workflow Visualization

Fig 1. Three-step synthetic workflow from 5-Amino-4-bromo-2-methoxybenzonitrile to tetrazole target.

Experimental Protocols

Step 1: Synthesis of 5-Amino-4-(cyclopentylamino)-2-methoxybenzonitrile

Objective: Regioselective amination of the aryl bromide.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Amino-4-bromo-2-methoxybenzonitrile (1.0 equiv, 10 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times to rigorously exclude oxygen, preventing the oxidation of the palladium catalyst.

-

Reaction: Add anhydrous 1,4-dioxane (40 mL) and cyclopentylamine (1.2 equiv, 12 mmol) via syringe. Heat the mixture to 100 °C for 12 hours.

-

Monitoring & Workup: Monitor via LC-MS. Upon consumption of the starting material, cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts (this prevents severe emulsion formation). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Step 2: Synthesis of 1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazole-5-carbonitrile

Objective: Cyclocondensation to form the benzimidazole core.

-

Preparation: Dissolve Intermediate 1 (1.0 equiv, 8 mmol) in triethyl orthoformate (15 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 10 mol%).

-

Reaction: Heat the mixture to 80 °C for 4 hours. Leave the reflux condenser open to the atmosphere or use a Dean-Stark apparatus to allow the evaporative escape of ethanol, which drives the equilibrium toward the aromatized product.

-

Monitoring & Workup: Monitor via TLC (disappearance of the highly fluorescent diamine spot). Once complete, concentrate the excess triethyl orthoformate in vacuo. Neutralize the residue with saturated aqueous NaHCO₃, extract with Dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield Intermediate 2.

Step 3: Synthesis of 1-Cyclopentyl-6-methoxy-5-(1H-tetrazol-5-yl)-1H-benzo[d]imidazole

Objective: Conversion of the carbonitrile to a 1H-tetrazole bioisostere.

-

Preparation: To a 100 mL round-bottom flask, add Intermediate 2 (1.0 equiv, 5 mmol), Sodium Azide (NaN₃, 1.5 equiv, 7.5 mmol), and Zinc Bromide (ZnBr₂, 1.5 equiv, 7.5 mmol).

-

Reaction: Add a solvent mixture of H₂O and Isopropanol (2:1 v/v, 30 mL). Heat the suspension to reflux (approx. 100 °C) for 24 hours.

-

Monitoring & Workup: Monitor via LC-MS. Upon completion, cool the mixture to 0 °C in an ice bath.

-

Self-Validating Isolation (Critical): Slowly acidify the mixture to pH ~1 using 3M HCl. Causality: This step protonates the tetrazole ring, rendering the product insoluble in the aqueous phase and causing it to precipitate. Caution: Perform strictly in a fume hood, as acidification generates toxic hydrazoic acid (HN₃) gas. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final target molecule.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and critical analytical markers required to validate the success of each step, ensuring a self-validating experimental loop.

| Step | Product / Intermediate | Expected Yield | Reaction Time | LC-MS Expected[M+H]⁺ | Key ¹H-NMR Markers (CDCl₃ / DMSO-d₆) |

| 1 | 5-Amino-4-(cyclopentylamino)-2-methoxybenzonitrile | 82 - 88% | 12 h | m/z 232.3 | ~3.80 ppm (m, 1H, cyclopentyl CH-N); ~6.50, 6.90 ppm (s, 2H, Ar-H) |

| 2 | 1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazole-5-carbonitrile | 90 - 95% | 4 h | m/z 242.3 | ~8.05 ppm (s, 1H, Imidazole C2-H); ~7.20, 8.15 ppm (s, 2H, Ar-H) |

| 3 | 1-Cyclopentyl-6-methoxy-5-(1H-tetrazol-5-yl)-1H-benzo[d]imidazole | 75 - 80% | 24 h | m/z 285.3 | ~8.10 ppm (s, 1H, Imidazole C2-H); ~12.0-16.0 ppm (br s, 1H, Tetrazole N-H) |

References

-

Buchwald, S. L. et al. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. Available at:[Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). "Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?" Journal of the American Chemical Society, 125(33), 9983–9987. Available at:[Link]

-

Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. Available at:[Link]

Application Note: Advanced Recrystallization Strategies for Purifying Cross-Coupling Products of 5-Amino-4-bromo-2-methoxybenzonitrile

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Physicochemical Context & Purification Challenges

5-Amino-4-bromo-2-methoxybenzonitrile (CAS: 2091537-83-4) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) . The presence of the C4-bromide makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the resulting biaryl or aminated products present severe downstream purification challenges.

The combination of an aniline (-NH 2 ), a nitrile (-CN), and a methoxy (-OCH 3 ) group creates a potent multidentate chelating environment. These Lewis basic sites strongly sequester residual palladium (Pd), making it notoriously difficult to clear the metal to meet the ICH Q3D regulatory limit of <10 ppm 1[1]. Furthermore, structurally similar organic impurities—such as des-bromo reduction products and boronic acid homocouplers—often co-crystallize with the target molecule if the supersaturation trajectory is not strictly controlled.

The Causality of the Protocol Design

To achieve API-grade purity, a standard single-solvent cooling crystallization is insufficient. The strong affinity of the product's functional groups for Pd dictates that the metal-product complex must be chemically disrupted prior to crystallization. We employ a dual-strategy:

-

Chemical Scavenging: Introduction of a thiol-based scavenger during the hot dissolution phase outcompetes the product for Pd coordination, trapping the metal on a solid support 1[1].

-

Controlled Anti-Solvent/Cooling Crystallization: Utilizing a precise cooling ramp combined with anti-solvent addition to navigate the metastable zone width (MSZW). This prevents spontaneous nucleation in the labile zone, which otherwise leads to "oiling out" (liquid-liquid phase separation) and the entrapment of the highly soluble des-bromo impurity 2[2].

Process Visualizations

Figure 1: Integrated workflow for the purification of cross-coupling products, highlighting scavenger treatment and crystallization phases.

Figure 2: Thermodynamic trajectory of the combined cooling/anti-solvent crystallization process within the Metastable Zone.

Thermodynamic Profiling & Data Presentation

Cooling crystallizations are preferred in pharmaceutical development because they provide superior control over purity, polymorphism, and particle size distribution 3[3]. However, for highly soluble biaryl derivatives, cooling alone may result in unacceptable yield loss. The introduction of an anti-solvent depresses the solubility curve, driving the yield >90% while maintaining purity.

Table 1: Solvent Selection Matrix for Biaryl Products

| Solvent System | Crystallization Type | Pd Clearance | Organic Purity | Yield | Mechanistic Notes |

| Ethanol / Water | Cooling + Anti-solvent | Excellent (<5 ppm) | >99.5% | 92% | Water acts as a strong anti-solvent; steep solubility curve prevents oiling out. |

| EtOAc / Heptane | Cooling + Anti-solvent | Good (~15 ppm) | >99.0% | 88% | Heptane rejects the des-bromo impurity, but Pd clearance is less efficient. |

| Isopropanol | Cooling Only | Moderate (~30 ppm) | >98.5% | 75% | High solubility of product at 5 °C leads to yield loss; requires secondary crop. |

| Toluene | Cooling Only | Poor (>100 ppm) | >95.0% | 85% | Fails to disrupt Pd-amine coordination; high risk of co-crystallization. |

Table 2: Quantitative Impurity Profile (Ethanol/Water System)

| Analyte | Crude Mixture (Area %) | Post-Scavenger (Area %) | Post-Crystallization (Area %) |

| Target Biaryl Product | 82.4% | 84.1% | 99.6% |

| Des-bromo Byproduct | 11.2% | 11.0% | 0.2% |

| Boronic Homocoupler | 4.5% | 4.1% | N.D. (<0.05%) |

| Residual Palladium | 2,500 ppm | 45 ppm | 4 ppm |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Scavenger-Assisted Dissolution & Primary Cooling

Objective: Disrupt Pd-coordination and establish a pure seed bed.

-

Dissolution: Suspend 100 g of the crude biaryl product in 1000 mL of absolute Ethanol (10 V). Heat the reactor to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

-

Chemical Scavenging: Add 10 g (10 wt%) of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol). Maintain agitation at 70 °C for 2 hours.

-

Causality: The high temperature increases the kinetic rate of Pd transfer from the product's multidentate binding sites to the thermodynamically favored thiol sites on the silica.

-

-

Hot Filtration: Filter the mixture through a pre-heated (75 °C) Celite pad to remove the Pd-loaded silica. Rinse the pad with 100 mL of hot Ethanol.

-

Validation Checkpoint 1: Sample the hot filtrate. Analyze via rapid ICP-MS. Proceed only if Pd < 50 ppm. If >50 ppm, repeat the scavenging step.

-

-

Cooling & Seeding: Transfer the filtrate to a controlled crystallizer. Cool the solution at a rate of 0.5 °C/min to 55 °C (the predetermined upper boundary of the MSZW). Add 1.0 g (1 wt%) of pure product seeds.

-

Validation Checkpoint 2: Observe the reactor for 30 minutes. The seed crystals must not dissolve (indicating the solution is undersaturated) and must not rapidly multiply into a cloudy suspension (indicating the labile zone). A stable, slowly growing seed bed validates the thermodynamic state.

-

Protocol B: Seeded Anti-Solvent Addition for Yield Maximization

Objective: Drive the product out of solution while retaining organic impurities in the mother liquor.

-

Primary Aging: Hold the seeded ethanol solution at 55 °C for 2 hours to allow secondary nucleation and relieve initial supersaturation.

-

Anti-Solvent Dosing: Begin dosing 500 mL of purified Water (5 V, anti-solvent) at a strictly controlled rate of 0.05 V/min (5 mL/min) using a programmable syringe pump.

-

Causality: Dosing water too rapidly causes localized spikes in supersaturation, pushing the system into the labile zone. This triggers spontaneous nucleation, which traps the highly soluble des-bromo impurity inside the crystal lattice and causes "oiling out" 2[2]. Slow dosing ensures that crystal growth occurs exclusively on the highly pure existing seed bed.

-

-

Final Cooling Ramp: Once water addition is complete, cool the suspension from 55 °C to 5 °C at a linear rate of 0.1 °C/min.

-

Equilibration & Validation: Hold the suspension at 5 °C for 4 hours.

-

Validation Checkpoint 3: Sample the mother liquor and analyze the supernatant concentration via HPLC. The process is complete when the target product concentration plateaus at the theoretical solubility limit (typically <5 mg/mL), confirming maximum yield.

-

-

Isolation: Filter the suspension via a Nutsche filter. Wash the filter cake with a pre-chilled (5 °C) mixture of 2:1 Water/Ethanol (2 V) to displace the impurity-rich mother liquor. Dry under vacuum at 45 °C until constant weight.

References

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

-

A Practical Approach for Using Solubility to Design Cooling Crystallisations Source: Organic Process Research & Development - ACS Publications URL:[Link]

-

Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Amino-4-bromo-2-methoxybenzonitrile Suzuki Coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 5-Amino-4-bromo-2-methoxybenzonitrile. This substrate presents unique challenges due to its electronic and steric properties. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yield or no reaction with 5-Amino-4-bromo-2-methoxybenzonitrile?

This is the most common issue reported for this substrate. The low reactivity of 5-Amino-4-bromo-2-methoxybenzonitrile in Suzuki couplings is primarily due to its electronic properties. The aromatic ring is substituted with two strong electron-donating groups (EDGs): an amino group (-NH2) at position 5 and a methoxy group (-OCH3) at position 2. These groups increase the electron density of the aryl bromide, which makes the rate-limiting step of the catalytic cycle—oxidative addition of the palladium catalyst to the carbon-bromine bond—energetically less favorable.[1][2]

Primary Causes and Systematic Troubleshooting:

-

Inefficient Oxidative Addition: The electron-rich nature of your substrate is the most likely culprit. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be active enough.[3]

-

Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or by coordination with the amino group of your substrate.

-

Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for facilitating the transmetalation step and maintaining catalyst activity.[1][4]

-

Side Reactions: Competing reactions such as dehalogenation, boronic acid homocoupling, or protodeboronation are consuming your starting materials.[1][2]

The following workflow provides a structured approach to troubleshooting these issues.

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Q2: My reaction with Pd(PPh₃)₄ is sluggish or failing. Which catalyst and ligand system should I use?

Pd(PPh₃)₄ is often insufficient for challenging, electron-rich aryl bromides because the triphenylphosphine (PPh₃) ligand is not electron-rich enough to promote the difficult oxidative addition step.[5] For your substrate, you need a more powerful catalytic system.

Recommendation: Switch to a catalyst system composed of a palladium(II) or palladium(0) source and a specialized, bulky, electron-rich phosphine ligand. These ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond.[1][6]

| Ligand Class | Examples | Key Characteristics | Suitability for Your Substrate |

| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for promoting oxidative addition of electron-rich aryl halides.[3] | Excellent. This is the recommended starting point. |

| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors, increasing electron density on Pd. Can be sensitive to air. | Good. A viable alternative to Buchwald ligands. |

| Standard Triarylphosphines | PPh₃ | Electronically less rich and less bulky. | Poor. Generally not effective for this type of substrate. |

Practical Advice:

-

Use a Pre-catalyst: To ensure reliable and rapid formation of the active Pd(0) species, consider using a modern pre-catalyst, such as XPhos Pd G3. These are air-stable and highly effective.[7][8]

-

Palladium Source: If not using a pre-catalyst, combine your chosen ligand with a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2]

-

Pd:Ligand Ratio: For monodentate ligands like the Buchwald type, a 1:2 to 1:4 Pd:ligand ratio is typically optimal to ensure the formation of the active catalytic species.[3]

Q3: What are the optimal base and solvent choices for this reaction?

The base activates the organoboron reagent to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9] For a challenging substrate, a stronger base is often required to accelerate this step.[10]

Base and Solvent Screening Recommendations:

| Base | Recommended Solvents | Comments |

| Potassium Phosphate (K₃PO₄) | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | An excellent starting point. It is a moderately strong, non-nucleophilic base with good solubility in aqueous mixtures. Often provides a good balance of reactivity while minimizing side reactions.[1][5] |

| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF | A stronger and more soluble base than K₂CO₃. Can significantly accelerate reactions but may also increase the rate of dehalogenation if not carefully controlled.[1][5] |

| Potassium Carbonate (K₂CO₃) | DMF/H₂O, Dioxane/H₂O | A standard, weaker base. May be insufficient for this substrate unless paired with a highly active catalyst system.[11] |

Expert Insight: The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[12] However, excessive water can promote protodeboronation of the boronic acid.[2] A solvent system like Dioxane with 5-10% water by volume is a robust starting point.[8] Aprotic solvents are generally preferred over alcoholic solvents, which can be a source of hydrides leading to dehalogenation.[1]

Q4: I am observing significant byproducts. How can I identify and minimize them?

Side reactions are a common cause of low yield. For your substrate, the most likely culprits are dehalogenation and boronic acid homocoupling.

A. Dehalogenation (Formation of 5-Amino-2-methoxybenzonitrile)

This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom. This byproduct is often promoted by high temperatures and certain bases or solvent impurities that can act as hydride sources.[13]

-

How to Minimize Dehalogenation:

-

Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C). High temperatures can accelerate this side reaction.[13]

-

Choose the Right Base: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu). Phosphate and carbonate bases are generally preferred as they are less likely to be hydride donors.[1]

-

Use Aprotic Solvents: Avoid alcoholic solvents if dehalogenation is a significant issue.[1]

-

Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

-

B. Homocoupling (Formation of a Biaryl from the Boronic Acid)

This side reaction is the dimerization of your boronic acid coupling partner. It is almost always caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that promote this pathway.[2][5]

-

How to Minimize Homocoupling:

-

Rigorous Degassing: This is the most critical step.[1] Use at least three "freeze-pump-thaw" cycles for your solvent and reaction mixture, or sparge with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[5]

-

Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are more stable and less prone to homocoupling than their corresponding acids.[14][15] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[14]

-

Start with a Pd(0) Source: Using a pre-catalyst or a Pd(0) source like Pd₂(dba)₃ avoids the in-situ reduction of a Pd(II) source, a step which can sometimes generate species that initiate homocoupling.[5]

-

Caption: Suzuki catalytic cycle with key side reactions highlighted.

Q5: Can you provide a reliable starting protocol for this specific Suzuki coupling?

Certainly. The following protocol incorporates the best practices discussed above and is designed for a high success rate with challenging electron-rich aryl bromides.

Recommended Experimental Protocol

Materials:

-

5-Amino-4-bromo-2-methoxybenzonitrile (1.0 equiv)

-

Arylboronic acid pinacol ester (1.5 equiv)

-

XPhos Pd G3 pre-catalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Amino-4-bromo-2-methoxybenzonitrile, the arylboronic acid pinacol ester, and finely ground K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst.

-

Solvent Addition: Prepare a 10:1 mixture of anhydrous dioxane and degassed deionized water. Thoroughly degas this solvent mixture by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles. Add the degassed solvent mixture to the flask via syringe. The final reaction concentration should be around 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This protocol provides a robust starting point. Minor adjustments to temperature or reaction time may be necessary depending on the specific boronic ester used.

References

- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027-1038.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

- Tyagi, M., & Singh, U. P. (2012). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 77(17), 7434-7440.

- Thomas, A. A., & Denmark, S. E. (2016).

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- Matos, K., & Söderquist, J. A. (1998). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arzneimittelforschung, 48(1), 1-5.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.

- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1144-1156.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.

- BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.

- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Denmark, S. E., & Smith, R. C. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.

- Wikipedia. (2024). Suzuki reaction.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- Chemistry LibreTexts. (2023). Suzuki cross-coupling.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]